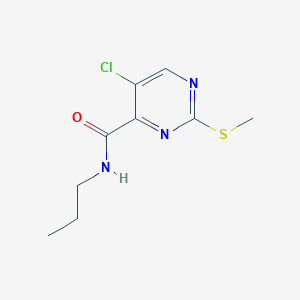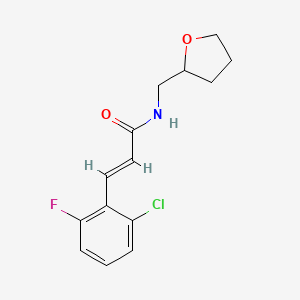![molecular formula C19H21N5O3 B5312645 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide, also known as DMTA, is a novel compound that has been synthesized for scientific research purposes. This tetrazole derivative has shown promising results in various studies, making it a potential candidate for further investigation.
作用机制
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has been shown to reduce pain sensitivity by inhibiting the activation of pain receptors.
实验室实验的优点和局限性
2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one limitation of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research on 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide. One potential direction is to investigate its potential as a cancer therapy in clinical trials. Another direction is to explore its use as an anti-inflammatory and analgesic agent. Additionally, future studies could focus on improving the solubility of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide to make it more suitable for certain experiments. Finally, further research is needed to fully understand the mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide.
合成方法
2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide was synthesized by a multi-step reaction process starting from 3,4-dimethoxybenzaldehyde. The synthesis involved the formation of a tetrazole ring followed by the addition of an acetamide group to the phenyl ring. The final product was obtained in good yield and characterized using various spectroscopic techniques.
科学研究应用
2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has been found to have various scientific research applications, including its use as a potential anti-cancer agent, anti-inflammatory agent, and analgesic. Studies have shown that 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide has been shown to possess analgesic properties by reducing pain sensitivity in animal models.
属性
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-26-16-9-8-15(12-17(16)27-2)19-21-23-24(22-19)13-18(25)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKEEHNXXRPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)

![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![2-(1H-benzimidazol-2-yl)-3-{4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}acrylonitrile](/img/structure/B5312602.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![1-[(dimethylamino)sulfonyl]-N-(2-hydroxycyclohexyl)-N-propyl-4-piperidinecarboxamide](/img/structure/B5312616.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![N,1-dimethyl-6-propyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5312621.png)
![3-{2-[(2-amino-1,1-dimethyl-2-oxoethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312629.png)

![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)
![N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)
